molecular formula C10H12INO2 B3184741 3-Iodo-4-(propylamino)benzoic acid CAS No. 1131588-10-7

3-Iodo-4-(propylamino)benzoic acid

Cat. No.: B3184741
CAS No.: 1131588-10-7
M. Wt: 305.11 g/mol
InChI Key: QPQLEAYMACVLTH-UHFFFAOYSA-N
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Description

3-Iodo-4-(propylamino)benzoic acid is a substituted benzoic acid derivative featuring an iodine atom at the meta position (C3) and a propylamino group (-NHCH₂CH₂CH₃) at the para position (C4) relative to the carboxylic acid group. This compound is part of a broader class of benzoic acid derivatives, which are widely studied for their applications in medicinal chemistry, biosensing, and material science.

The iodine substituent introduces steric bulk and electron-withdrawing effects, while the propylamino group may contribute to hydrogen bonding and solubility in polar solvents. Such substitutions are critical in modulating interactions with biological targets or synthetic systems, as highlighted in biosensor studies .

Properties

CAS No.

1131588-10-7

Molecular Formula

C10H12INO2

Molecular Weight

305.11 g/mol

IUPAC Name

3-iodo-4-(propylamino)benzoic acid

InChI

InChI=1S/C10H12INO2/c1-2-5-12-9-4-3-7(10(13)14)6-8(9)11/h3-4,6,12H,2,5H2,1H3,(H,13,14)

InChI Key

QPQLEAYMACVLTH-UHFFFAOYSA-N

SMILES

CCCNC1=C(C=C(C=C1)C(=O)O)I

Canonical SMILES

CCCNC1=C(C=C(C=C1)C(=O)O)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 3-Iodo-4-(propylamino)benzoic acid with structurally related benzoic acid derivatives:

Compound Name Substituents (Position) Molecular Formula Key Features/Applications Reference ID
This compound -I (C3), -NHCH₂CH₂CH₃ (C4) C₁₀H₁₂INO₂ Potential biosensor ligand; iodine enhances molecular weight and polarizability
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) -OEt (C1), -NH-phenethyl-pyridazinyl (C4) C₂₂H₂₂N₄O₂ Ester derivative; pyridazine moiety enhances heterocyclic interactions
3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid -I (C3), -CH₂-piperidinyl (C4) C₁₃H₁₆INO₂ Piperidine group introduces rigidity and basicity; used in pharmacological intermediates
Ethyl 3-nitro-4-(propylamino)benzoate -NO₂ (C3), -NHCH₂CH₂CH₃ (C4), -OEt (C1) C₁₂H₁₆N₂O₄ Nitro group enhances electron-withdrawing effects; ester form improves lipid solubility
3-Iodo-4-(isopropoxymethyl)benzoic acid -I (C3), -CH₂-O-isopropyl (C4) C₁₁H₁₃IO₃ Ether linkage reduces hydrogen-bonding capacity; discontinued commercial availability
Key Observations:

Substituent Position vs. Chemical Nature: indicates that substituent position (para > ortho > meta) has a stronger influence on biosensor binding than the substituent’s chemical properties. The propylamino group at C4 (para to -COOH) in the target compound may enhance binding affinity compared to meta-substituted analogs .

Iodo vs.

Amino vs. Ether Linkages: The propylamino group enables hydrogen bonding, whereas ether-linked substituents (e.g., isopropoxymethyl in ) reduce polarity and solubility in aqueous media.

Physicochemical and Functional Comparisons

  • Solubility: The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives (e.g., I-6230). However, the iodo substituent may reduce solubility relative to non-halogenated analogs.
  • Biosensor Compatibility: The biosensor sBAD in showed strong responses to para-substituted benzoic acids (e.g., p-aminobenzoic acid). The target compound’s para-propylamino group may similarly enhance biosensor signal linearity, though iodine’s meta position could introduce steric interference .

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